molecular formula C14H21Cl2N3O2 B15232191 benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride

benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride

Cat. No.: B15232191
M. Wt: 334.2 g/mol
InChI Key: CCLKBZJTZBGFBA-UHFFFAOYSA-N
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Description

Benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, is characterized by the presence of two azetidine rings and a benzyl carbamate group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride typically involves the reaction of azetidine derivatives with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine rings, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine rings may interact with the active sites of enzymes, inhibiting their function or altering their catalytic activity. The benzyl carbamate group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(azetidin-3-yl)-N-methylcarbamate: Similar structure but with a methyl group instead of an additional azetidine ring.

    Benzyl N-(azetidin-3-yl)carbamate: Lacks the second azetidine ring, making it less complex.

Uniqueness

Benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride is unique due to the presence of two azetidine rings, which can provide enhanced biological activity and specificity. The dihydrochloride form also improves its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C14H21Cl2N3O2

Molecular Weight

334.2 g/mol

IUPAC Name

benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride

InChI

InChI=1S/C14H19N3O2.2ClH/c18-14(19-10-11-4-2-1-3-5-11)16-12-8-17(9-12)13-6-15-7-13;;/h1-5,12-13,15H,6-10H2,(H,16,18);2*1H

InChI Key

CCLKBZJTZBGFBA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2CC(C2)NC(=O)OCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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